molecular formula C12H11NO B3346217 1H-Indole-2-carboxaldehyde, 1-(2-propenyl)- CAS No. 116071-28-4

1H-Indole-2-carboxaldehyde, 1-(2-propenyl)-

Cat. No. B3346217
CAS RN: 116071-28-4
M. Wt: 185.22 g/mol
InChI Key: HEVKPTDQDYIIMQ-UHFFFAOYSA-N
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Description

“1H-Indole-2-carboxaldehyde, 1-(2-propenyl)-” is a chemical compound. It is a derivative of indole-2-carboxaldehyde . Indole-2-carboxaldehyde is a crystalline powder that is white to yellow to tan in color .


Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis can be used .


Molecular Structure Analysis

The molecular formula of indole-2-carboxaldehyde is C9H7NO . The IUPAC name is 1H-indole-2-carbaldehyde . The SMILES string representation is O=CC1=CC2=CC=CC=C2N1 .


Chemical Reactions Analysis

Indole derivatives have been found to be useful synthons in Sonogashira cross-coupling reactions . They can also be used in the synthesis of indole-based melatonin analog hydrazone derivatives .


Physical And Chemical Properties Analysis

Indole-2-carboxaldehyde has a melting point of 138°C to 142°C . It appears as a gray to yellow solution . The molecular weight is 145.16 g/mol .

Mechanism of Action

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This makes them of interest for the development of new therapeutic possibilities .

Safety and Hazards

Indole-2-carboxaldehyde may cause respiratory irritation, skin irritation, and serious eye irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in the eyes, rinse cautiously with water for several minutes .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, they are likely to continue to be a focus of research in the future.

properties

IUPAC Name

1-prop-2-enylindole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-7-13-11(9-14)8-10-5-3-4-6-12(10)13/h2-6,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVKPTDQDYIIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466847
Record name 1H-Indole-2-carboxaldehyde, 1-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-2-carboxaldehyde, 1-(2-propenyl)-

CAS RN

116071-28-4
Record name 1H-Indole-2-carboxaldehyde, 1-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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